BRILLIANT BLUE #1

Biomedical Engineering Hemostasis Platelet Adhesion

Brilliant Blue FCF solves the challenge of sourcing a single, high-purity dye validated for both regulated colorant use and specialized research applications. This triarylmethane dye eliminates the need to qualify separate suppliers for food-grade (E133/FD&C Blue No. 1) and analytical-grade material. - Proven as a conservative ionic tracer (retardation factor 1.2 vs. I⁻) for preferential flow path visualization in soil columns. - Demonstrates selective pro-coagulant activity (shortens APTT & TT) and dual-directional modulation of platelet adhesion, making it essential for hemostasis and cardiovascular research. - Instant, stoichiometric reaction with free chlorine at pH 1.5-2.5 allows safer substitution for hazardous DPD-based assays in automated water analyzers. - Confirmed non-toxic in chronic feeding studies (up to 3% dietary level for 75 weeks) without growth depression, ensuring reliable long-term animal study data.

Molecular Formula C3H6O3S
Molecular Weight 0
CAS No. 1341-89-5
Cat. No. B1170649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRILLIANT BLUE #1
CAS1341-89-5
SynonymsBRILLIANT BLUE #1
Molecular FormulaC3H6O3S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brilliant Blue #1: Sourcing & Analytical Profile


Brilliant Blue #1, chemically synonymous with Brilliant Blue FCF (For Coloring Food), FD&C Blue No. 1, E133, and Acid Blue 9, is a synthetic triarylmethane dye with the molecular formula C₃₇H₃₄N₂Na₂O₉S₃ and a molecular weight of approximately 792.85 g/mol [1]. This anionic, water-soluble compound exhibits a maximum UV-Vis absorption peak at 628-630 nm in aqueous solution, yielding a characteristic greenish-blue color . At 21°C, its aqueous solubility is specified at 18.7 g/100 mL [2]. Commercially available as a reddish-violet to dark blue powder, its primary regulatory designation for human use is as a food colorant, though it serves distinct analytical and industrial functions distinct from similar blue dyes in the triarylmethane class .

Brilliant Blue FCF: Comparative Selectivity


Despite sharing a core triarylmethane chromophore with other sulfonated dyes like Patent Blue V (E131) and Fast Green FCF (FD&C Green No. 3), Brilliant Blue FCF exhibits distinct physicochemical and biochemical behavior that prohibits generic substitution . Critical deviations in net charge distribution, molecular geometry, and sulfonation pattern directly alter protein binding affinities, soil sorption coefficients, and oxidative degradation kinetics. For example, in hemostasis assays, the pro-coagulant activity observed for Brilliant Blue FCF is not a universal class effect shared with natural blue pigments like genipin, while its soil transport characteristics differ markedly from both conservative ion tracers and other triarylmethane dyes [1]. The following evidence items quantify these performance differences to support rigorous procurement and method validation.

Brilliant Blue #1: Performance Benchmarks


Pro-Coagulant Activity vs. Patent Blue V

In vitro testing of human plasma demonstrates that Brilliant Blue FCF (BBF) exhibits distinct pro-coagulant activity compared to the natural pigment genipin and shares activity with Patent Blue V. Both BBF and Patent Blue V significantly shortened clotting times relative to untreated controls [1]. This effect is concentration-dependent and contrasts sharply with genipin, which shows no significant effect on APTT or TT across a wide concentration range, indicating that BBF's effect is not generalizable to all blue colorants [1].

Biomedical Engineering Hemostasis Platelet Adhesion

Tracer Retardation vs. Bromide & Iodide

Brilliant Blue FCF (BBF) is not a conservative tracer; it exhibits quantifiable retardation relative to ionic tracers like Bromide (Br⁻). Field experiments confirm that BBF migration depth is consistently shallower than that of Br⁻ across all slope positions, and its relative retardation factor compared to Iodide (I⁻) is 1.2 [1]. This behavior is governed by ion-pair formation with divalent cations and specific adsorption to soil organic matter, a property not shared by simple anionic tracers [2].

Hydrogeology Soil Science Tracer Studies

Free Chlorine Detection: Specificity vs. DPD

In the colorimetric detection of free chlorine in aqueous samples, Brilliant Blue FCF (BBF) is a preferred dye reagent due to its rapid and complete reaction under acidic conditions, offering a safer alternative to N,N-Diethyl-p-phenylenediamine (DPD) [1]. The reaction between BBF and free chlorine is instantaneous and complete within the pH range of 1.5-2.5 [2]. Unlike DPD, which is classified as injurious to health and potentially fatal upon skin absorption, BBF exhibits significantly lower acute toxicity, mitigating occupational and environmental discharge risks [1].

Water Analysis Colorimetry Analytical Chemistry

Chronic Toxicity: Growth Effects vs. Guinea Green B

In a 75-week chronic feeding study in rats, Brilliant Blue FCF (BBF) demonstrated a favorable toxicological profile relative to the triarylmethane dye Guinea Green B [1]. BBF, administered at dietary concentrations up to 3% (w/w), produced no adverse effects on growth at any level. In contrast, Guinea Green B caused an initial depression of growth at the two higher feeding levels (0.3% and 3%), accompanied by decreased food efficiency [1]. This differential effect is critical for long-term studies where altered caloric intake could confound metabolic or behavioral endpoints.

Toxicology Food Safety Regulatory Science

Photocatalytic Degradation: pH-Dependent Kinetics

The photocatalytic degradation of Brilliant Blue FCF (BBF) using ZnO catalysts follows pseudo-first-order kinetics, with degradation rates highly sensitive to initial solution pH [1]. Quantitatively, the rate constant decreases from 0.012 min⁻¹ at pH 3.1 to 0.006 min⁻¹ at pH 5.2, and further to 0.003 min⁻¹ at pH 7.1 [1]. This 4-fold decrease across the pH range establishes that acidic conditions are optimal for BBF removal via ZnO photocatalysis, a parameter that may differ from other sulfonated azo or triarylmethane dyes depending on their pKa and surface charge interactions with the catalyst [1].

Environmental Remediation Photocatalysis Wastewater Treatment

Sand Column Transport: Breakthrough vs. NaCl

In saturated sand column transport experiments, Brilliant Blue FCF (BBF) exhibits a breakthrough curve that differs significantly from that of Sodium Chloride (NaCl). Specifically, NaCl shows slower and smaller peaks relative to BBF, and a larger dispersion coefficient [1]. While NaCl is conventionally assumed to be a conservative tracer, these laboratory results indicate that BBF is less conservative than NaCl, likely due to stronger sorption of NaCl to silica sand under the tested conditions and/or differences in mass exchange between mobile and immobile zones [1].

Hydrogeology Groundwater Modeling Porous Media

Brilliant Blue #1: Evidence-Backed Applications


Dual-Tracer Hydrogeological Studies

Procurement of Brilliant Blue FCF is specifically justified when designing field experiments requiring visual delineation of preferential flow paths coupled with quantitative solute transport modeling. As demonstrated in Section 3.2, BBF's retardation factor of 1.2 relative to I⁻ and its shallower migration depth compared to Br⁻ [1] makes it an ideal surrogate for larger organic molecules or colloids. Pairing BBF with a conservative ionic tracer like Br⁻ allows researchers to mathematically separate water movement from reactive solute movement. The visual dye coverage (DC) of BBF is also significantly positively correlated with soil organic carbon and clay content (p<0.01) [1], providing a visual proxy for soil heterogeneity that alternative ionic tracers cannot provide. In sand columns, its faster breakthrough compared to NaCl [2] further validates its use for visualizing fast flow paths in sandy media.

Platelet Function & Hemostasis Research

For in vitro studies investigating extrinsic coagulation pathways or platelet adhesion, Brilliant Blue FCF is the preferred synthetic blue colorant over natural alternatives like genipin. As established in Section 3.1, only BBF and Patent Blue V exhibit significant pro-coagulant activity by shortening APTT and TT, whereas genipin shows no effect on coagulation times even at high concentrations (200 µM) [3]. Furthermore, BBF specifically modulates platelet adhesion: it stimulates adhesion to fibrinogen while inhibiting adhesion to collagen [3]. This unique, dual-directional modulation of hemostatic parameters is critical for studies aiming to isolate the effects of synthetic dye exposure on cardiovascular risk or for developing dye-containing implantable devices where local hemostasis must be tightly controlled.

Online Water Monitoring: Reduced Hazardous Waste

Brilliant Blue FCF should be prioritized as the colorimetric reagent for free chlorine detection in automated water analyzers (e.g., swimming pools, cooling towers) where reagent toxicity and waste disposal are primary concerns. As detailed in Section 3.3, BBF reacts instantaneously and completely with free chlorine in the optimal pH 1.5-2.5 range [4], matching the performance of DPD while eliminating the severe health hazard associated with DPD (potential fatal skin absorption) [5]. This substitution directly reduces the risk profile of the analyzer and simplifies spent reagent disposal compliance. For laboratories implementing green chemistry initiatives, BBF-based assays offer a safer, equally effective alternative to traditional DPD methods.

Preclinical Toxicology & Long-Term Feeding Studies

For animal studies evaluating the safety of food additives, particularly in rodent models of chronic exposure or developmental toxicity, Brilliant Blue FCF is the empirically validated choice over Guinea Green B for blue/green colorant comparisons. Evidence from a 75-week rat study (Section 3.4) confirms that BBF causes no adverse growth effects at dietary levels up to 3% [6]. In contrast, Guinea Green B induces initial growth depression at lower concentrations (0.3% and 3%) [6]. This ensures that observed phenotypic or metabolic changes in BBF-treated cohorts are not confounded by caloric restriction or growth retardation, thereby increasing the statistical power and interpretability of long-term safety assessments.

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